molecular formula C42H64N12O12S2 B10784820 Oxytocin, 4-L-asparagine-

Oxytocin, 4-L-asparagine-

Cat. No.: B10784820
M. Wt: 993.2 g/mol
InChI Key: VIFAMMRBZBWEID-JOHMJIRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxytocin, 4-L-asparagine- is a synthetic derivative of the naturally occurring neuropeptide oxytocin. Oxytocin is a peptide hormone and neuropeptide that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth. The addition of the 4-L-asparagine moiety modifies the properties of oxytocin, potentially enhancing its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxytocin, 4-L-asparagine- involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity .

Industrial Production Methods

Industrial production of oxytocin, 4-L-asparagine- follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and large-scale HPLC systems allows for the efficient production of the compound. The process involves stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxytocin, 4-L-asparagine- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxytocin, 4-L-asparagine- has a wide range of scientific research applications:

Mechanism of Action

Oxytocin, 4-L-asparagine- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. The binding of oxytocin to its receptor activates intracellular signaling pathways, leading to the release of calcium ions and the activation of downstream effectors. This results in various physiological responses, such as uterine contractions during childbirth and milk ejection during lactation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxytocin, 4-L-asparagine- is unique due to the addition of the 4-L-asparagine moiety, which may enhance its stability and activity compared to natural oxytocin. This modification can potentially improve its therapeutic efficacy and reduce the frequency of administration .

Properties

Molecular Formula

C42H64N12O12S2

Molecular Weight

993.2 g/mol

IUPAC Name

1-[(7S,10S,16S,19R)-19-amino-7,10-bis(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26-,27-,28-,29?,30?,34?/m0/s1

InChI Key

VIFAMMRBZBWEID-JOHMJIRDSA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N

Origin of Product

United States

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